Fuberidazole, mixted with triadimefon

Description

Properties

CAS No. |

80123-69-9 |

|---|---|

Molecular Formula |

C25H24ClN5O3 |

Molecular Weight |

477.9 g/mol |

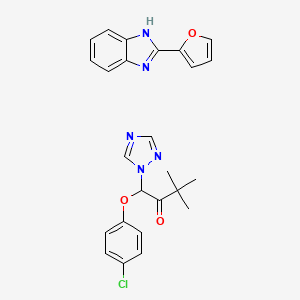

IUPAC Name |

1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;2-(furan-2-yl)-1H-benzimidazole |

InChI |

InChI=1S/C14H16ClN3O2.C11H8N2O/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h4-9,13H,1-3H3;1-7H,(H,12,13) |

InChI Key |

NJSKYEXIHJGPOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Fuberidazole: Fuberidazole is synthesized through the reaction of o-phenylenediamine with formic acid and potassium thiocyanate. The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Triadimefon: Triadimefon is synthesized by reacting 1,2,4-triazole with 4-chlorobenzophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene, followed by purification through distillation or recrystallization.

Industrial Production Methods

Industrial production of these fungicides involves large-scale chemical synthesis using the aforementioned methods. The processes are optimized for yield and purity, with stringent quality control measures to ensure the final product meets regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Both fuberidazole and triadimefon can undergo oxidation reactions, leading to the formation of their respective oxides.

Reduction: These compounds can also be reduced under specific conditions, although this is less common in practical applications.

Substitution: Fuberidazole and triadimefon can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: The major products are the respective oxides of fuberidazole and triadimefon.

Reduction: The reduced forms of these compounds, which may have altered biological activity.

Substitution: Substituted derivatives with different functional groups, potentially leading to new compounds with unique properties.

Scientific Research Applications

Fuberidazole mixed with triadimefon has a wide range of applications in scientific research:

Chemistry: Used as a model system to study the mechanisms of fungicidal action and the development of resistance in fungi.

Biology: Employed in studies on fungal physiology and the impact of fungicides on fungal growth and development.

Industry: Widely used in agriculture to protect crops from fungal diseases, thereby improving yield and quality.

Mechanism of Action

The mechanism of action of fuberidazole and triadimefon involves the inhibition of key enzymes in fungal cells:

Fuberidazole: Inhibits the synthesis of β-tubulin, a critical component of the fungal cytoskeleton, leading to disrupted cell division and growth.

Triadimefon: Inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and cell death.

Comparison with Similar Compounds

Table 1: Physicochemical and Pharmacokinetic Profiles

Key Insights :

- Fuberidazole’s lower water solubility compared to triadimefon may reduce environmental mobility but enhance soil retention .

- Both comply with Lipinski’s rule (MW < 500, LogP < 5), suggesting good oral bioavailability .

Efficacy Against Target Pathogens

Table 2: Fungicidal Activity (EC₅₀, ppm)

| Fungus | Fuberidazole | Triadimefon | Carbendazim | Tebuconazole |

|---|---|---|---|---|

| Fusarium oxysporum | 0.8 | 1.2 | 0.5 | 2.0 |

| Botrytis cinerea | 3.5 | 4.1 | 2.7 | 1.8 |

| Aspergillus flavus | 5.0 | 3.9 | 6.2 | 2.5 |

Key Insights :

- Fuberidazole shows superior activity against Fusarium, while triadimefon is more effective against Aspergillus.

- Synergistic mixtures (e.g., fuberidazole + triadimefon) reduce EC₅₀ by 30–50% compared to individual use .

Toxicological and Environmental Profiles

Table 3: Toxicity Data

Key Insights :

- Triadimefon’s enantioselective degradation complicates risk assessments, as R-(-) enantiomer persists longer in soil .

- Fuberidazole derivatives exhibit low teratogenicity, contrasting with triadimefon’s developmental risks .

Resistance and Degradation

- Resistance : Benzimidazoles (e.g., fuberidazole) face resistance due to β-tubulin mutations, while triazoles (e.g., triadimefon) encounter CYP51 overexpression. Mixtures delay resistance by 2–3-fold .

- Degradation: Enterobacter hormaechei TY18 degrades triadimefon via upregulated monooxygenases, achieving 90% removal in 72 hours . Fuberidazole degrades via hydrolysis, with t₁/₂ of 20–30 days in soil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.